N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-25-21(29-26-14)16-6-9-19(23-12-16)27-10-2-3-17(13-27)20(28)24-11-15-4-7-18(22)8-5-15/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXILMEJKVNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.
Attachment of the pyridinyl group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.
Introduction of the fluorobenzyl group: This can be done through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an appropriate nucleophile.
Formation of the piperidine carboxamide: The final step involves the formation of the piperidine ring and the carboxamide group, which can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the aromatic rings or the piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from AK Scientific ()
AK Scientific synthesizes derivatives with the same piperidine-3-carboxamide core but varying substituents on the carboxamide nitrogen:
- N-(4-methoxy-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide : Substituted with a methoxy-methylphenyl group, this analogue may exhibit altered solubility compared to the fluorobenzyl variant due to reduced lipophilicity.
Key Comparison :
| Compound Name | Substituent | Molecular Weight | Purity |
|---|---|---|---|
| Target Compound (fluorobenzyl) | 4-fluorobenzyl | ~427.42* | 95%† |
| AK Scientific Analogue (methoxy-methylphenyl) | 4-methoxy-2-methylphenyl | ~443.44 | 95% |
| AK Scientific Analogue (dimethylisoxazolyl) | 3,5-dimethylisoxazol-4-ylmethyl | ~428.43 | 95% |
*Calculated based on molecular formula; †Assumed based on AK Scientific standards .
Navacaprant ()
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) incorporates a quinoline ring instead of pyridine. The quinoline system’s extended aromaticity may enhance π-π stacking interactions, while the ethyl and fluoro substituents could improve blood-brain barrier penetration. This highlights the impact of heterocycle choice on pharmacokinetics .
Antimalarial Compound 72 ()
1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine shares the oxadiazole-piperidine motif but includes a benzimidazole group. The difluorocyclohexyl moiety may enhance metabolic stability compared to the fluorobenzyl group in the target compound .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: The 1,2,4-oxadiazole ring is resistant to hydrolysis, a feature shared across analogues . Navacaprant’s quinoline core may confer additional stability in hepatic environments .
- Toxicity : The target compound’s structural similarity to ’s derivative suggests possible irritant properties, though specific data are lacking.
Biological Activity
N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide (CAS Number: 1396760-92-1) is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 395.4 g/mol. Its structure features a piperidine ring substituted with a fluorobenzyl group and a pyridinyl oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396760-92-1 |
| Molecular Formula | C21H22FN5O2 |
| Molecular Weight | 395.4 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have shown potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity through inhibition of protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival. Studies have demonstrated that similar piperidine derivatives can inhibit PTK activity, leading to reduced tumor growth in vitro and in vivo models .
The proposed mechanism of action involves the competitive inhibition of enzyme activity through binding to the active site of target proteins. For example, docking studies have shown that the compound can interact effectively with tyrosinase enzymes, which are involved in melanin production and cancer progression .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against common pathogens. Results indicated that it exhibited a significant reduction in bacterial growth at concentrations comparable to established antibiotics .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of piperidine derivatives. The study reported that compounds structurally similar to this compound showed promising results in inhibiting cell proliferation in breast cancer cell lines . The IC50 values were determined to be in the low micromolar range.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?
The synthesis involves multi-step routes, including cyclization of the 1,2,4-oxadiazole ring and coupling of the pyridine-piperidine-carboxamide core. A critical challenge is achieving high regioselectivity during oxadiazole formation, which is addressed using phosphorus oxychloride (POCl₃) under controlled reflux conditions . Purification via silica gel chromatography is essential to isolate intermediates and the final product, with yields optimized by adjusting solvent systems (e.g., dimethylformamide for solubility) and reaction times .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for confirming regiochemistry, particularly for distinguishing oxadiazole and piperidine proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and oxadiazole (C=N) stretches . X-ray crystallography, though not directly reported for this compound, is recommended for resolving ambiguities in bond angles/lengths in analogous structures .
Q. How do the functional groups (e.g., 4-fluorobenzyl, oxadiazole) influence the compound’s reactivity?
The 4-fluorobenzyl group enhances lipophilicity and potential membrane permeability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets. The piperidine carboxamide moiety offers conformational flexibility, which can be probed via temperature-dependent NMR to assess rotational barriers around the amide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
The pyridine-piperidine coupling often suffers from steric hindrance. Methodological optimizations include:
- Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) in dichloromethane at 0°C to room temperature .
- Screening solvents (e.g., DMF vs. acetonitrile) to balance reactivity and solubility .
- Monitoring reaction progress via LC-MS to terminate reactions at peak intermediate conversion .
Q. How can discrepancies in NMR data for piperidine ring protons be resolved?
Axial/equatorial proton splitting in the piperidine ring may lead to overlapping signals. Advanced strategies include:
- Variable-temperature NMR : Lowering temperatures to slow ring inversion and resolve splitting patterns .
- 2D NMR (NOESY/ROESY) : Identifying through-space correlations to assign stereochemistry .
- Comparative analysis : Cross-referencing with structurally validated analogs (e.g., piperidine-carboxamide derivatives in Table 14 of EP 4374877A2) .
Q. What computational methods are suitable for predicting this compound’s target binding modes?
Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like bacterial cell wall synthases, leveraging the oxadiazole’s electron-deficient nature for hydrogen bonding. Molecular dynamics simulations (AMBER/CHARMM) assess stability of the fluorobenzyl group in hydrophobic pockets . Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituting the 3-methyl group on the oxadiazole .
Q. How should contradictory bioactivity data from similar compounds be interpreted?
For example, if oxadiazole-containing analogs show conflicting inhibition profiles against a target enzyme:
- Dose-response reassessment : Verify activity via IC₅₀ curves to rule out assay artifacts .
- Crystallographic analysis : Resolve binding modes to identify steric clashes or conformational shifts caused by the 4-fluorobenzyl substituent .
- Metabolic stability testing : Evaluate if differential CYP450 metabolism explains potency variations .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Oxadiazole Formation
| Step | Reagents/Conditions | Yield Optimization Strategy | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, reflux in DMF, 12 h | Slow addition of POCl₃ at 0°C | |
| Piperidine coupling | TBTU, DIEA, CH₂Cl₂, 0°C → rt, 12 h | Pre-activation of carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
